BenchChemオンラインストアへようこそ!

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

PET Imaging MAGL Radiosynthesis

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone (CAS 1996070-78-0, MF: C₁₀H₁₈FN₃O, MW: 215.27 g/mol) is a synthetic compound that merges a strained azetidine ring with a fluoroethyl-substituted piperazine moiety via a methanone linker. It serves as a member of the broader piperazinyl azetidine scaffold class, which has been identified in primary research as a privileged chemotype for developing reversible monoacylglycerol lipase (MAGL) inhibitors and positron emission tomography (PET) tracers.

Molecular Formula C10H18FN3O
Molecular Weight 215.27 g/mol
Cat. No. B13434459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone
Molecular FormulaC10H18FN3O
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCF)C(=O)C2CNC2
InChIInChI=1S/C10H18FN3O/c11-1-2-13-3-5-14(6-4-13)10(15)9-7-12-8-9/h9,12H,1-8H2
InChIKeyKGEKBXUCQZWPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone – Core Scaffold & Procurement Classification


Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone (CAS 1996070-78-0, MF: C₁₀H₁₈FN₃O, MW: 215.27 g/mol) is a synthetic compound that merges a strained azetidine ring with a fluoroethyl-substituted piperazine moiety via a methanone linker . It serves as a member of the broader piperazinyl azetidine scaffold class, which has been identified in primary research as a privileged chemotype for developing reversible monoacylglycerol lipase (MAGL) inhibitors and positron emission tomography (PET) tracers [1]. While potent MAGL inhibitors such as compounds 10 and 15 have been reported from this scaffold, the specific molecule bearing the fluoroethyl substituent represents a structurally differentiated building block whose individual pharmacological characterization remains largely unpublished [1].

Why Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone Cannot Be Replaced by a Generic Piperazinyl Azetidine


Procurement cannot resort to generic piperazinyl azetidines because the 2-fluoroethyl substituent on the piperazine nitrogen is not a passive spectator. In the context of MAGL-targeted PET tracers, the fluoroethyl group is a critical functional handle, enabling subsequent radiolabeling with fluorine-18 ([¹⁸F])—a prerequisite for generating brain-penetrant imaging agents [1]. The Chen et al. (2019) 'tail-switching' strategy on the piperazinyl azetidine skeleton explicitly demonstrated that modifying the amide tail radically alters both the binding mechanism (reversible vs. irreversible) and in vivo specificity toward MAGL [2]. Substituting the fluoroethyl moiety with a non-fluorinated alkyl (e.g., methylpiperazine analog, CAS 1442089-41-9) would forfeit the ¹⁸F-labeling site, rendering the scaffold incompatible with PET radiochemistry. Consequently, the specific substitution pattern defines a unique chemical space that is not interchangeable with in-class alternatives for imaging probe development.

Quantitative Differentiation Evidence for Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone vs. Analogs


Fluorine-18 Radiolabeling Enablement: Fluoroethyl vs. Non-Fluorinated Piperazine Analogs

The 2-fluoroethyl substituent distinguishes this building block from its non-fluorinated piperazine counterparts (e.g., azetidin-3-yl(4-methylpiperazin-1-yl)methanone) by providing a direct aliphatic fluoride handle amenable to ¹⁸F-radiolabeling via nucleophilic substitution for PET tracer synthesis. The Rong 2021 study achieved [¹⁸F]MAGL-2102 in high radiochemical yields (ranging from 15–25% decay-corrected) and favorable molar activities (up to 200 GBq/µmol) using a piperazinyl azetidine scaffold containing fluoroethyl-derived precursors [1]. In contrast, the methylpiperazine analog lacks any halogen functionality and cannot directly serve as a radiolabeling precursor, necessitating additional synthetic steps that reduce overall radiochemical efficiency [2].

PET Imaging MAGL Radiosynthesis

MAGL Inhibitory Potency of Piperazinyl Azetidine Scaffold vs. Classical MAGL Inhibitors

The piperazinyl azetidine scaffold has yielded compounds with reversible MAGL inhibition potencies in the low nanomolar range. Rong et al. (2021) reported that compound 15 (MAGL-2102), built on this scaffold, displayed an IC₅₀ of 5.2 nM against recombinant human MAGL, comparable to the reversible inhibitor JZL-184 (IC₅₀ ~8 nM) but with superior selectivity over FAAH (>1,000-fold) [1]. Compound 10 from the same series also showed an IC₅₀ of 6.8 nM, confirming the scaffold's capacity for potent MAGL binding [1]. Note: these IC₅₀ values are for fully elaborated amide analogs, not the bare Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone intermediate itself, which has no published standalone MAGL inhibition data.

MAGL Inhibition Endocannabinoid System Drug Discovery

Chemical Purity Specification: Commercial Vendor Batch Analysis

Commercially available Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone from supplier Leyan is listed at a certified purity of 98% . While AKSci provides the compound without an explicit purity percentage, the long-term storage recommendation of 'cool, dry place' suggests ambient stability adequate for routine laboratory handling . Purity data for direct analogs is inconsistently published, but a closely related azetidine-piperidine analog (azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone) is typically offered at 95% purity , indicating that the target compound's 98% specification may offer a modest purity advantage for applications requiring higher initial chemical fidelity.

Quality Control Procurement Purity

Structural Differentiation: Azetidine-Piperazine Core vs. Azetidine-Piperidine Core

A direct structural analog, Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (CAS not specified, MF: C₁₁H₁₉FN₂O, MW: 214.28 g/mol), replaces the piperazine with a piperidine ring. This change eliminates one nitrogen atom from the saturated heterocycle, reducing hydrogen bond acceptor count from 3 to 2 and altering basicity (calculated pKa of piperazine ~9.8 vs. piperidine ~10.6) . The piperazine moiety provides an additional tertiary amine site that can act as a hydrogen bond acceptor or undergo further derivatization (e.g., alkylation, acylation), granting this compound greater synthetic versatility compared to the piperidine analog for constructing larger, more complex pharmacologically active molecules [1].

Medicinal Chemistry Scaffold Diversity Physicochemical Properties

Recommended Application Scenarios for Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone


Precursor for ¹⁸F-Labeled Monoacylglycerol Lipase (MAGL) PET Tracer Development

In neuroimaging research programs developing MAGL-targeted positron emission tomography probes, this compound serves as a critical intermediate. The fluoroethyl substituent provides the requisite aliphatic fluoride leaving group for nucleophilic ¹⁸F-fluorination, yielding radioligands such as [¹⁸F]MAGL-2102, which have demonstrated favorable brain uptake and specific binding in rodent and non-human primate PET imaging studies [1]. This application exploits the fluoroethyl functionality that is absent in non-fluorinated scaffold variants.

Medicinal Chemistry Library Expansion via 'Tail-Switching' Strategy

Building on the Chen et al. (2019) 'tail-switching' strategy, this building block can be elaborated into diverse amide libraries by coupling various carboxylic acids to the azetidine nitrogen [2]. The piperazine moiety provides an additional derivatization point, enabling the synthesis of both reversible and irreversible MAGL inhibitor candidates. The presence of the fluoroethyl group simultaneously preserves the option for late-stage ¹⁸F-radiolabeling without additional synthetic manipulation.

Development of Neurokinin Receptor Antagonist Intermediates

Patents describing piperazine-substituted azetidine derivatives as neurokinin receptor antagonists (e.g., for gastrointestinal disease treatment) highlight the scaffold's relevance beyond MAGL inhibition [3]. The fluoroethyl substitution pattern is consistent with the haloalkyl substitutions claimed in these inventions, positioning this compound as a viable intermediate for synthesizing patent-defined neurokinin antagonist candidates.

High-Purity Building Block for Parallel Medicinal Chemistry Synthesis

With a commercial purity of 98%, this compound can be directly employed in automated parallel synthesis platforms without prior purification . Its dual heterocyclic architecture (azetidine + piperazine) offers controlled vectors for fragment-based drug discovery, while the fluoroethyl group ensures compatibility with ¹⁹F-NMR-based binding assays, enabling rapid assessment of protein-ligand interactions without requiring isotopic labeling.

Quote Request

Request a Quote for Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.